5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole
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Overview
Description
5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with an isoquinoline moiety, substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 8-chloro-7-fluoroisoquinoline, a series of reactions involving halogenation, nitration, and subsequent cyclization with thioamide can yield the desired thiazole derivative. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain substituents or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 8-Chloro-7-fluoroisoquinoline derivatives
Uniqueness
5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(8-chloro-7-fluoroisoquinolin-3-yl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-16-6-12(18-7)11-4-8-2-3-10(15)13(14)9(8)5-17-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBYZCUSODMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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